6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core linked via an azetidine ring to a 6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazine moiety. The azetidine (four-membered nitrogen-containing ring) introduces conformational rigidity, while the pyridin-4-yl group on the dihydropyridazinone may facilitate π-π interactions in biological targets. The carbonitrile group (-CN) likely acts as a hydrogen bond acceptor, enhancing binding affinity.
Properties
IUPAC Name |
6-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-9-14-1-3-18(22-10-14)24-11-15(12-24)13-25-19(26)4-2-17(23-25)16-5-7-21-8-6-16/h1-8,10,15H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOGNGMEIONTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C#N)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various targets, contributing to their diverse biological and clinical applications.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities.
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant. . These properties could potentially impact the bioavailability of the compound.
Biological Activity
The compound 6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes multiple heterocycles, specifically pyridine and dihydropyridazine moieties, which are known for their pharmacological relevance. The presence of a carbonitrile group further enhances its biological profile.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, often starting from simpler pyridine derivatives. Various methods have been employed to optimize yields and purity, including the use of microwave-assisted synthesis and solvent-free conditions to reduce environmental impact.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine and related compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (broad-spectrum) | |
| Similar pyridine derivatives | Antibacterial against E. coli and S. aureus |
Anticancer Potential
Preliminary data suggest that the compound may possess anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines through apoptosis induction.
The proposed mechanism involves the inhibition of key enzymes associated with cell growth and division. Specifically, it may interact with DNA or RNA synthesis pathways, leading to reduced viability in targeted cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various derivatives, including our target compound. It was found to be particularly effective against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.
- Anticancer Screening : Another study explored the anticancer activity using several human cancer cell lines. The results indicated a dose-dependent response in cell viability assays, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Findings from Comparative Analysis
Impact of Substituents on Binding Affinity :
- The target compound’s azetidine and pyridin-4-yl groups may enhance rigidity and target engagement compared to simpler analogues like 5R82, which showed low affinity due to ligand flexibility .
- Pyrazole-containing derivatives (e.g., 54a) demonstrate the role of heterocyclic substituents in modulating selectivity (e.g., GLUT1 inhibition) .
Cyclopenta[b]pyridine in BK72470 increases molecular weight and complexity, which could affect solubility and bioavailability .
Azetidine linkages are often formed via nucleophilic substitution or coupling reactions, as seen in and .
Physicochemical and Pharmacokinetic Considerations
- Carbonitrile Group : Present in all analogues, this group enhances hydrogen bonding and metabolic stability.
- Solubility : Bulkier substituents (e.g., cyclopenta[b]pyridine in BK72470) may reduce aqueous solubility compared to the target compound’s pyridin-4-yl group .
- pKa and Reactivity : Chloro-substituted dihydropyridazines () exhibit lower pKa (-3.30), suggesting higher electrophilicity at the pyridazine ring .
Q & A
Q. What synthetic strategies are recommended for synthesizing 6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the pyridazinone core via condensation of pyridin-4-yl precursors with hydrazine derivatives under reflux in ethanol .
- Step 2 : Functionalize the azetidine ring via nucleophilic substitution, using a methylene bridge to link the pyridazinone and azetidine moieties .
- Step 3 : Attach the pyridine-3-carbonitrile group via Suzuki-Miyaura coupling or amidation, depending on substituent compatibility .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF) for azetidine coupling to enhance reactivity.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
| Key Reaction Parameters |
|---|
| Temperature: 80–110°C |
| Catalyst: Pd(PPh₃)₄ for coupling |
| Purification: HPLC (C18 column, acetonitrile/water gradient) |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and azetidine methylene groups (δ 3.5–4.5 ppm). Use deuterated DMSO for solubility .
- HPLC-MS : Confirm molecular ion peaks ([M+H]+) with ESI-MS and assess purity (>95% by UV detection at 254 nm) .
- FT-IR : Identify nitrile stretches (~2200 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
| Characterization Workflow |
|---|
| 1. NMR for structural confirmation |
| 2. HPLC-MS for purity and mass |
| 3. IR for functional group validation |
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to improve target selectivity in kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Modify the pyridin-4-yl group (e.g., replace with pyrimidine) or vary the azetidine substituents (e.g., cyclopropyl vs. methyl).
- In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to measure IC₅₀ values .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with ATP-binding pockets .
| SAR Design Parameters |
|---|
| Hydrophobic substituents for kinase pocket penetration |
| Electron-withdrawing groups (e.g., nitrile) for H-bonding |
Q. How should researchers address contradictory bioactivity data observed across different cell lines or enzymatic assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell line provenance (e.g., ATCC authentication) and enzymatic assay buffer conditions (pH, ionic strength) .
- Metabolic Stability Check : Use LC-MS to verify compound integrity post-incubation (e.g., hepatic microsome stability assays) .
- Orthogonal Assays : Compare results from fluorescence-based and radiometric assays to rule out interference from autofluorescence or quenching .
| Common Data Discrepancy Sources |
|---|
| Variability in cell membrane permeability |
| Off-target effects in kinase panels |
Data Analysis and Experimental Design
Q. What strategies are recommended for designing dose-response experiments to evaluate cytotoxicity and therapeutic windows?
- Methodological Answer :
- Dose Range : Start with 0.1–100 µM, using 3-fold serial dilutions.
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis).
- Endpoint Assays : Use MTT for viability and Caspase-3/7 Glo for apoptosis. Normalize data to untreated cells .
| Example Data Table | IC₅₀ (µM) | Selectivity Index (SI)* |
|---|---|---|
| Compound A | 0.5 | 15.2 |
| Compound B (analog) | 2.1 | 3.8 |
| *SI = IC₅₀(non-target)/IC₅₀(target) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
